Carbamate de benzyle (2-oxo-2-((2-(thiophène-3-yl)benzyl)amino)éthyle)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

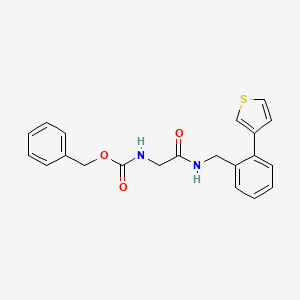

Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a thiophene ring, and a carbamate moiety

Applications De Recherche Scientifique

Chemistry

In chemistry, Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for biochemical assays and drug discovery.

Medicine

In medicinal chemistry, Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in the formulation of advanced materials for electronics, coatings, and polymers.

Mécanisme D'action

Target of Action

For instance, thiazole derivatives, which share a similar ring structure, have been found to have diverse biological activities .

Mode of Action

Compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Without specific information on Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives have been found to affect a variety of biochemical pathways .

Result of Action

Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate typically involves multiple steps:

Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with thiophene-3-ylamine under basic conditions to form the benzylamine intermediate.

Carbamate Formation: The benzylamine intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the carbamate.

Final Coupling: The final step involves coupling the carbamate with 2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiophene ring in Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.

Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base like NaOH or KOH.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Alcohol derivatives of the carbamate.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl (2-oxo-2-((2-(furan-3-yl)benzyl)amino)ethyl)carbamate: Similar structure but with a furan ring instead of a thiophene ring.

Benzyl (2-oxo-2-((2-(pyridin-3-yl)benzyl)amino)ethyl)carbamate: Contains a pyridine ring, offering different electronic properties.

Benzyl (2-oxo-2-((2-(benzofuran-3-yl)benzyl)amino)ethyl)carbamate: Features a benzofuran ring, providing additional aromatic interactions.

Uniqueness

Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity, making it a valuable compound for specific applications where these properties are advantageous.

Activité Biologique

Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in neuroprotection and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a benzyl group attached to a carbamate moiety and an oxo group, with a thiophene ring contributing to its structural complexity. The synthesis typically involves multi-step organic reactions, including the formation of the carbamate from corresponding amines and carbonyl compounds.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of aromatic carbamates, including derivatives similar to Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate. A study demonstrated that certain aromatic carbamates could protect PC12 cells from etoposide-induced apoptosis, enhancing cell viability significantly at low concentrations (100 nM), potentially by modulating the Bcl-2/Bax ratio and inducing autophagy through beclin 1 activation .

Anticancer Activity

In vitro studies have shown that related compounds exhibit varying degrees of anticancer activity. For instance, derivatives with similar structural features have been tested against A549 lung cancer cells, where modifications in the phenyl ring significantly influenced their cytotoxicity. Some compounds demonstrated effective reduction in cell viability, indicating potential as anticancer agents .

The mechanisms underlying the biological activities of these compounds are multifaceted:

-

Neuroprotection :

- Modulation of apoptotic pathways by increasing anti-apoptotic proteins.

- Induction of autophagy which helps in cellular stress management.

-

Anticancer Activity :

- Inhibition of cancer cell proliferation through direct cytotoxic effects.

- Potential interference with specific signaling pathways related to cancer progression.

Case Study 1: Neuroprotective Activity

A study involving a library of aromatic carbamates revealed that specific derivatives could protect human induced pluripotent stem cell-derived neurons against apoptosis induced by etoposide. The most effective compounds increased neuronal survival rates significantly, demonstrating their potential for treating neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

In a comparative analysis, several derivatives were assessed for their anticancer properties against various cell lines. Compounds structurally similar to Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate showed promising results, with some achieving over 60% reduction in A549 cell viability .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Effective Concentration | Mechanism |

|---|---|---|---|

| Compound A | Neuroprotective | 100 nM | Bcl-2/Bax modulation |

| Compound B | Anticancer | IC50 = 10 µg/mL | Cytotoxicity against A549 |

| Compound C | Neuroprotective | 50 nM | Autophagy induction |

| Compound D | Anticancer | IC50 = 5 µg/mL | Inhibition of proliferation |

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-[(2-thiophen-3-ylphenyl)methylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-20(13-23-21(25)26-14-16-6-2-1-3-7-16)22-12-17-8-4-5-9-19(17)18-10-11-27-15-18/h1-11,15H,12-14H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUPGOMQRWWJOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.